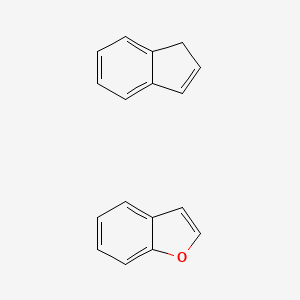

1-benzofuran;1H-indene

Description

Contextualization of 1-Benzofuran within Oxygen-Containing Heterocyclic Frameworks

1-Benzofuran is a prominent member of the oxygen-containing heterocyclic compounds, featuring a benzene (B151609) ring fused to a furan (B31954) ring. numberanalytics.combohrium.com This fusion of an aromatic and a heteroaromatic ring results in a planar, 10-π electron system that is considered "electron-rich." nih.gov The presence of the oxygen atom significantly influences the molecule's electronic distribution and reactivity, making it a versatile building block in organic synthesis. numberanalytics.com

The benzofuran (B130515) scaffold is a ubiquitous structural motif found in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antimitotic properties. nih.gov Its derivatives are essential components in medicinal chemistry, with many exhibiting therapeutic potential. nih.govbohrium.com

Table 1: Properties of 1-Benzofuran

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆O |

| Molar Mass | 118.135 g·mol⁻¹ |

| Melting Point | -18 °C (0 °F; 255 K) |

| Boiling Point | 173 °C (343 °F; 446 K) |

| Appearance | Colorless liquid |

Data sourced from bohrium.com

Contextualization of 1H-Indene within Bicyclic Aromatic Hydrocarbon Chemistry

1H-Indene is a bicyclic aromatic hydrocarbon composed of a benzene ring fused to a cyclopentene (B43876) ring. mdpi.com This ortho-fused bicyclic arene is a colorless liquid at room temperature and is naturally found in coal tar fractions. mdpi.comresearchgate.net Unlike purely aromatic systems like naphthalene, the presence of the five-membered ring with a methylene (B1212753) group (CH₂) introduces unique reactivity.

The principal industrial application of indene (B144670) is in the production of coumarone-indene resins, which are thermoplastic polymers. mdpi.com Beyond its industrial relevance, the indene framework is an important structural motif in various natural products and biologically active molecules. mdpi.com Its derivatives and the related indane structures are key components in pharmaceuticals and serve as ligands in organometallic chemistry, particularly in catalysis. acs.org

Table 2: Properties of 1H-Indene

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈ |

| Molar Mass | 116.16 g/mol |

| Melting Point | -1.8 °C (28.8 °F; 271.3 K) |

| Boiling Point | 181.6 °C (358.9 °F; 454.8 K) |

| Appearance | Colorless liquid |

Data sourced from mdpi.com

Historical Development and Contemporary Research Landscape of 1-Benzofuran and 1H-Indene Chemistry

The history of 1-benzofuran chemistry dates back to 1870 when it was first synthesized by Perkin. researchgate.net Since its initial discovery, research into benzofuran and its derivatives has expanded significantly, driven by their presence in medicinally important natural products. nih.gov Early research focused on isolation from natural sources and fundamental synthesis. The contemporary research landscape is characterized by the development of innovative and catalytic strategies for synthesizing complex benzofuran derivatives. researchgate.net Recent studies, particularly from 2021-2023, have highlighted novel synthetic routes using transition metal catalysts like copper, palladium, and nickel to construct the benzofuran core with high efficiency. researchgate.net These modern methods are crucial for accessing new derivatives for applications in medicinal chemistry and materials science, including organic electronics. bohrium.com

The study of 1H-indene began with its isolation from coal tar. nih.gov Its propensity to polymerize led to its early industrial use in resins. mdpi.com Contemporary research on indene has broadened to encompass its role as a versatile building block in organic synthesis and as a ligand in catalysis. nih.govacs.org Modern synthetic methods focus on creating functionalized indenes with specific properties for use in pharmaceuticals and advanced materials. acs.org Recent advancements include the use of transition metal-catalyzed reactions, such as those involving rhodium and cobalt, to construct complex indene derivatives. rsc.org Research also explores the synthesis of chiral indene skeletons, which are important in biologically active molecules. acs.org

Significance as Core Structural Motifs in Advanced Chemical Research

Both 1-benzofuran and 1H-indene are recognized as privileged structures in advanced chemical research, meaning they are molecular frameworks that are frequently found in biologically active compounds.

The benzofuran nucleus is a cornerstone in the development of new therapeutic agents. Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comresearchgate.net Beyond medicine, benzofuran-based materials are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and as functional polymers. bohrium.com The versatility of the benzofuran ring system continues to inspire the design and synthesis of novel compounds with tailored properties. numberanalytics.com

The 1H-indene scaffold is also of great importance in modern research. acs.org Substituted indenes and their saturated analogs, indanes, are found in numerous pharmaceuticals and natural products. mdpi.com In the field of materials science, indene derivatives are used in the formulation of specialty polymers and have been investigated for applications in photovoltaic solar cells and fluorescent materials. acs.org Furthermore, the indenyl ligand, derived from indene, is a crucial component in organometallic chemistry, where it is used in catalysts for olefin polymerization and other important chemical transformations. nih.gov

Properties

CAS No. |

35343-70-5 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-benzofuran;1H-indene |

InChI |

InChI=1S/C9H8.C8H6O/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-8-7(3-1)5-6-9-8/h1-6H,7H2;1-6H |

InChI Key |

KPAPHODVWOVUJL-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2 |

Canonical SMILES |

C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzofuran and Its Derivatives

Catalytic Approaches to 1-Benzofuran Core Synthesis

Catalytic routes to 1-benzofurans are diverse, employing transition metals, organocatalysts, and acid catalysts to facilitate the key bond-forming reactions. These methods offer significant advantages over classical syntheses, often proceeding under milder conditions with greater functional group tolerance. bohrium.comnih.govsioc-journal.cnrsc.org

Transition metals are pivotal in modern organic synthesis, and their application in constructing the 1-benzofuran nucleus is well-established. bohrium.comacs.orgscribd.com Catalytic systems based on palladium, copper, gold, and platinum are particularly prominent, each offering unique reactivity for cyclization reactions. nih.govsioc-journal.cnscribd.com

Palladium catalysis is a powerful tool for synthesizing 1-benzofurans, with numerous strategies developed. scribd.comresearchgate.net A common and effective approach involves the Sonogashira cross-coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. researchgate.netnih.gov This tandem, one-pot process is valued for its convenience and tolerance of various functional groups. researchgate.net

Recent advancements include the use of palladium nanoparticles as a heterogeneous catalyst for Sonogashira cross-coupling reactions, allowing for the synthesis of various benzofurans under ambient conditions. A significant advantage of this system is the ability to recycle and reuse the catalyst without a notable loss in activity. organic-chemistry.org Another innovative one-pot method involves the palladium-catalyzed reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, which proceeds through a desulfinative addition and subsequent intramolecular annulation. uniroma1.it This strategy has proven to be scalable to the gram level. uniroma1.it

Palladium catalysis has also been employed in the intramolecular O-arylation of enolates derived from 1-(2-bromoaryl)ketones to produce 2,3-disubstituted benzo[b]furans. nih.gov Furthermore, a novel palladium-catalyzed approach involves the C-H tandem activation/oxidation reaction between 2-hydroxystyrenes and iodobenzenes. uniroma1.it The development of palladium-catalyzed methods for the addition of potassium organotrifluoroborates to nitriles has also provided a new route to 2-arylbenzofuran derivatives. uniroma1.it

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| o-Iodophenol, Terminal Alkyne | Pd(II) acetate, Cu(I) iodide, Piperidine | 2-Substituted Benzofuran (B130515) | One-pot Sonogashira coupling/cyclization. nih.govelsevier.es |

| 2-Hydroxyarylacetonitrile, Sodium Sulfinate | Palladium catalyst | 2-Arylbenzofuran | One-pot desulfinative addition/annulation. uniroma1.it |

| 1-(2-Bromoaryl)ketone | Pd₂(dba)₃, IPr ligand, Cs₂CO₃ | 2,3-Disubstituted Benzofuran | Intramolecular O-heterocyclization of enolates. mdpi.com |

| 2-Hydroxystyrene, Iodobenzene | Palladium catalyst | Benzofuran | C-H tandem activation/oxidation. uniroma1.it |

| Alkenyl ether, Alkynyl oxime ether | Pd(OAc)₂, CuCl₂ | Polycyclic Dihydrobenzofuran | Annulation reaction. nih.gov |

| Alkyl phenyl ether | Pd(OAc)₂, AgOAc, BQ | 2,3-Dihydrobenzofuran (B1216630) | Intramolecular C(sp³)–H and C(sp²)–H coupling. nih.gov |

Copper-based catalysts offer an economical and efficient alternative for the synthesis of 1-benzofurans. nih.govacs.org These methods often involve the coupling and subsequent cyclization of various precursors. One notable strategy is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgresearchgate.net This transformation proceeds through a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org

Another significant copper-mediated approach is the oxidative annulation of phenols and unactivated internal alkynes. rsc.orgresearchgate.net Mechanistic studies suggest this proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org Copper catalysts have also been successfully used for the ring closure of aryl o-bromobenzyl ketones. mdpi.com

A ligand-free CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides another route to benzofurans, which tolerates a wide range of functional groups. organic-chemistry.orgmdpi.com Additionally, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide has been developed. nih.govacs.org

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| Phenol, Alkyne | Copper catalyst, Molecular oxygen | Polysubstituted Benzofuran | One-pot aerobic oxidative cyclization. rsc.orgresearchgate.net |

| Phenol, Unactivated Internal Alkyne | Copper catalyst | Benzofuran Derivative | Oxidative annulation. rsc.orgresearchgate.net |

| o-Hydroxy Aldehyde, Amine, Alkyne | Copper iodide | Substituted Benzofuran | One-pot, three-component reaction. nih.govacs.org |

| Terminal Alkyne, N-Tosylhydrazone | CuBr (ligand-free) | Substituted Benzofuran | Coupling/cyclization tolerant of various functional groups. organic-chemistry.orgmdpi.com |

| Azadienes, Terminal Alkynes | Cu(CH₃CN)₄BF₄/XantPhos | Benzofuran-fused 1,2-dihydropyridines | Cascade alkynylation/cyclization/isomerization. dicp.ac.cn |

Gold and platinum catalysts have emerged as powerful tools for specific transformations leading to the 1-benzofuran core, often enabling unique reaction pathways. nih.govsioc-journal.cn Gold-catalyzed reactions, for instance, can facilitate cascade reactions under mild conditions. researchgate.net

A novel gold-catalyzed approach involves the reaction of alkynyl esters and quinols, proceeding through an intermolecular alkoxylation, Claisen rearrangement, and a final condensation cascade to form diverse benzofuran derivatives. researchgate.net The addition of difluorodiphenylsilane (B1584975) as a water-trapping reagent has been shown to improve yields in this process. researchgate.net Another gold-catalyzed tandem reaction involves o-alkynylphenols and diazo compounds, yielding 2,3-disubstituted benzofurans. researchgate.net

Platinum catalysts also play a role in benzofuran synthesis. For example, platinum electrodes have been used in the electrochemical cyclization of 2-alkynylphenols and various diselenides to produce substituted benzofurans in high yields. nih.gov Platinum(II) chloride has been shown to catalyze the synthesis of benzofurans from o-alkynylphenyl acetals. sioc-journal.cn

In addition to metal-based catalysis, organocatalytic and acid-catalyzed methods provide valuable alternatives for the synthesis of 1-benzofurans. nih.govrsc.org These approaches avoid the use of potentially toxic and expensive heavy metals.

Organocatalysis has been successfully applied in the enantioselective synthesis of complex benzofuran-containing structures. For example, a combination of Brønsted base and N-heterocyclic carbene catalysis has been used in a one-pot intramolecular double cyclization to construct the cyclopenta[b]benzofuran scaffold. nih.gov Another organocatalytic approach involves the reaction of β-arylethenesulfonyl fluorides with benzofuran-3(2H)-ones, catalyzed by an organic base like BTMG, to produce δ-sultone-fused benzofurans. chemrxiv.orgchemrxiv.org

Acid catalysis, using both Brønsted and Lewis acids, is another common strategy. nih.govrsc.orgwuxiapptec.com Polyphosphoric acid (PPA) can catalyze the cyclization of acetals to form the benzofuran core. wuxiapptec.com Lewis acids, such as iron chloride, have been reported to catalyze the ring-closing reaction of substituted alkynyl benzenes to furnish substituted benzofurans. nih.gov Triflic acid has been used to mediate the synthesis of benzofuran derivatives from o-alkynylphenols. nih.gov Acetic acid has also been employed as a catalyst in a one-pot synthesis from benzoquinones. nih.gov

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for 1-benzofuran. nih.govacs.orgelsevier.es The focus is on developing more environmentally benign processes by using safer solvents, reducing waste, and employing catalytic methods. researchgate.net

One approach is the use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in copper-catalyzed one-pot syntheses. nih.govacs.org The use of water as a solvent is another key aspect of green chemistry. For instance, a grinding methodology using a DMF-water mixture has been developed for the synthesis of 2-benzylidene-1-benzofuran-3-ones. nih.gov

Electrochemical methods represent a catalyst-free and often solvent-free approach to benzofuran synthesis, aligning well with green chemistry principles. jbiochemtech.comresearchgate.net The electrosynthesis of benzofuran derivatives has been achieved in aqueous solutions using carbon rod electrodes, avoiding the need for catalysts or toxic solvents. jbiochemtech.comresearchgate.net

Biocatalysis, using whole cells or isolated enzymes, offers another green alternative. For example, the enantiopure synthesis of (S)-1-(benzofuran-2-yl)ethanol has been achieved using a whole-cell biocatalyst in an aqueous medium. researchgate.net The use of ZnO-nanorods as a catalyst for the synthesis of benzofuran derivatives under solvent-free conditions at room temperature is another example of a green reaction medium. nih.gov

Green Chemistry Principles and Sustainable Approaches in 1-Benzofuran Synthesis

Post-Synthetic Functionalization of the 1-Benzofuran Scaffold

Once the benzofuran core is assembled, its further derivatization is crucial for tuning its properties and creating molecular diversity. Post-synthetic functionalization strategies allow for the introduction of various substituents at specific positions on the heterocyclic ring system.

C-H Activation and Direct Functionalization

Direct C-H activation has revolutionized synthetic chemistry by allowing for the functionalization of otherwise unreactive C-H bonds, avoiding the need for pre-functionalized substrates. numberanalytics.comnih.gov This approach enhances step-economy and opens up new synthetic pathways. nih.gov Various positions on the benzofuran ring can be targeted using different transition-metal catalysts.

C2-Functionalization : The first direct C2-alkynylation of benzofurans was achieved using a cooperative gold and zinc catalytic system with an electrophilic alkynylation reagent (TIPS-EBX). beilstein-journals.org

C3-Functionalization : Palladium catalysis, guided by a directing group such as 8-aminoquinoline (B160924), has been used to install a wide range of aryl groups at the C3 position with high efficiency. researchgate.net

C4-Functionalization : The selective synthesis of the more inaccessible C4-substituted benzofurans has been accomplished through a rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives. osaka-u.ac.jp

These methods tolerate a variety of functional groups and can even be applied to complex molecules, demonstrating their broad utility. beilstein-journals.orgosaka-u.ac.jp

| Position | Functionalization Type | Catalytic System | Key Features | Reference |

|---|---|---|---|---|

| C2 | Alkynylation | AuCl / Zn(OTf)₂ | First direct C2-alkynylation of benzofurans using TIPS-EBX reagent. | beilstein-journals.org |

| C3 | Arylation | Palladium with 8-aminoquinoline directing group | Highly modular route to elaborate benzofuran-2-carboxamides. | researchgate.net |

| C4 | Vinylene Annulation | Rhodium catalyst | Selective construction of C4-substituted benzofurans from m-salicylic acid derivatives. | osaka-u.ac.jp |

| ortho- (on benzene (B151609) ring) | Alkenylation | Ruthenium catalyst | Coupling with diols affords benzofuran products. | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions

The benzofuran ring system exhibits distinct reactivity towards electrophiles. Due to the electronic nature of the fused rings, electrophilic aromatic substitution typically occurs on the furan (B31954) portion rather than the benzene ring. slideshare.net The stability of the resulting intermediate (a sigma complex) dictates the regioselectivity of the reaction.

Attack at the C2 position produces a carbocation that is stabilized by the adjacent benzene ring, analogous to a benzylic cation. stackexchange.com Attack at the C3 position can be stabilized by the lone pair of electrons on the oxygen atom. stackexchange.com While many electrophilic substitutions favor the C2 position, reactions like Friedel-Crafts aroylation can occur at the C3 position. researchgate.net The C2 proton can also be selectively removed via lithiation, creating a nucleophilic center that can then react with various electrophiles. researchgate.net In comparison to its nitrogen analog, indole (B1671886), the oxygen in benzofuran is less effective at stabilizing the positive charge during C3 attack, making this pathway less favorable than in indoles. stackexchange.com

Multi-Component Reactions Incorporating Benzofuran Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. thieme-connect.comrsc.org Benzofuran scaffolds can be either synthesized via MCRs or incorporated as a component in a subsequent MCR.

Several strategies utilize MCRs to build the benzofuran ring itself. A prominent example is the copper-catalyzed three-component reaction of a salicylaldehyde, an amine, and an alkyne to produce substituted benzofurans. acs.orgthieme-connect.comresearchgate.net This can be performed under solvent-free conditions or in deep eutectic solvents. acs.orgthieme-connect.com

More complex structures can be assembled using benzofuran as a building block. For instance, a one-pot, five-component reaction involving a Ugi-azide MCR has been developed to create highly substituted tetrazole-benzofuran hybrids. rsc.org Another innovative MCR involves a double Mannich reaction where the benzofuran ring itself acts as a nucleophile at both the C2 and C3 positions, reacting with an amine and formaldehyde (B43269) to yield benzofuran-fused piperidines. rsc.org

Flow Chemistry and Continuous Processing in 1-Benzofuran Production

The application of flow chemistry and continuous processing to the synthesis of 1-benzofuran and its derivatives represents a significant advancement in modern synthetic methodologies. This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. vapourtec.comstolichem.com The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, allowing for the safe execution of highly exothermic reactions. vapourtec.com Furthermore, continuous flow systems enable the safe handling of hazardous reagents and unstable intermediates by minimizing the volume of reactive material at any given time. vapourtec.comstolichem.com

Recent research has demonstrated the successful implementation of continuous flow techniques for the synthesis of the benzofuran core and its derivatives through various strategies. These include telescoped synthesis, electrochemical methods, and catalyst-driven cyclizations.

Electrochemical synthesis in a microcontinuous flow system has also emerged as a green and efficient method for producing substituted benzofurans. acs.org For instance, the electro-oxidative intramolecular cyclization of 2-alkynylanisoles with potassium halides can be achieved under transition-metal- and oxidant-free conditions. acs.org This method allows for the synthesis of C-3 halogenated benzofurans, and by adjusting the current and flow rate, dehalogenated products can also be obtained with high selectivity. acs.org The continuous flow setup overcomes issues of inefficiency and poor selectivity often encountered in batch reactions and allows for easy scalability. acs.org

The use of heterogeneous catalysts in continuous flow systems is another key area of development. For example, a highly active heterogeneous palladium-nanoparticle catalyst has been employed for the intramolecular addition of phenols to alkynes in a continuous flow reaction system, providing a reliable method for synthesizing C2-substituted benzofurans from o-alkynylphenols. mdpi.com

The advantages of continuous flow processing are further highlighted by the ability to perform reactions under high pressure and temperature safely, which can significantly accelerate reaction rates. vapourtec.com This allows for reaction temperatures well above the normal boiling point of solvents, leading to reaction rates that can be thousands of times faster than under reflux conditions. vapourtec.com

Below are data tables summarizing key research findings in the continuous flow synthesis of benzofuran derivatives.

Table 1: Telescoped Continuous Flow Synthesis of Benzofurans researchgate.net

| Starting Materials | Reaction Steps | Promoter/Catalyst | Overall Yield |

| O-acetyl salicylaldehydes, Nitroalkanes | 1. Base-promoted nitroaldol condensation2. Nef reaction | 1. Base2. Tin(II) chloride dihydrate | Satisfactory |

This table illustrates a two-step telescoped synthesis of benzofurans in a continuous flow system.

Table 2: Electrochemical Continuous Flow Synthesis of C-3 Halogenated Benzofurans acs.org

| Starting Material | Reagents | Electrode Material | Conditions | Product | Yield |

| 2-Alkynylanisoles | Potassium halide (KI or KBr) | Anode: Carbon, Cathode: Platinum | Constant current, Transition-metal- and oxidant-free | C-3 Halogenated Benzofurans | Moderate to good |

This table summarizes the conditions and outcomes of a green electrochemical approach to synthesizing substituted benzofurans in a flow system.

Table 3: Palladium-Catalyzed Continuous Flow Synthesis of C2-Substituted Benzofurans mdpi.com

| Starting Material | Catalyst | Reaction Type | System | Product |

| o-Alkynylphenols | Heterogeneous Pd-nanoparticle catalyst | Intramolecular hydroalkoxylation | Continuous flow | C2-Substituted Benzofurans |

This table highlights the use of a heterogeneous catalyst for the synthesis of C2-substituted benzofurans in a continuous flow reactor.

The continued development of flow chemistry and continuous processing holds significant promise for the efficient, safe, and scalable production of 1-benzofuran and its derivatives, meeting the growing demands of the pharmaceutical and materials science industries. d-nb.info

Advanced Synthetic Methodologies for 1h Indene and Its Derivatives

Catalytic Approaches to 1H-Indene Core Synthesis

Modern synthetic chemistry offers a diverse toolkit of catalytic methods for the formation of the 1H-indene ring system. These approaches, ranging from transition metal catalysis to organocatalysis, provide access to a wide array of substituted indenes from readily available starting materials.

Transition Metal-Catalyzed Cyclization Reactions for Indene (B144670) Formation

Transition metals, with their unique electronic properties, are powerful catalysts for constructing complex molecular architectures. Various transition metal-catalyzed cyclization reactions have been developed to efficiently synthesize the 1H-indene core.

Recent advancements have highlighted the efficacy of cobalt complexes in catalyzing the synthesis of 1H-indenes through a metalloradical pathway. uva.nl This strategy takes advantage of the intrinsic reactivity of a Co(III)-carbene radical intermediate. acs.orgscispace.com A notable example involves the use of a low-spin cobalt(II) complex, [Co(II)(MeTAA)], which has proven to be a highly active and affordable catalyst. acs.org The reaction proceeds via the metalloradical activation of o-cinnamyl N-tosyl hydrazones. acs.orgscispace.com

The proposed mechanism, supported by computational studies and experimental evidence, involves the following key steps:

Activation of a diazo compound (formed in situ from the corresponding tosyl hydrazone) by the cobalt(II) catalyst. uva.nlacs.org

Formation of a crucial Co(III)-carbene radical intermediate. acs.orgscispace.com

A radical ring-closure to generate an indanyl/benzyl (B1604629) radical intermediate. acs.org

A subsequent 1,2-hydrogen transfer step that leads to the final indene product and regenerates the active catalyst. acs.org

This methodology is characterized by its operational simplicity, use of readily available starting materials, and broad substrate scope, allowing for the synthesis of a variety of functionalized 1H-indene derivatives in good to excellent yields. acs.orgscispace.com The involvement of radical intermediates has been confirmed through trapping experiments. acs.org

Table 1: Cobalt-Catalyzed Synthesis of 1H-Indenes

| Catalyst | Starting Material | Key Intermediate | Product | Advantage |

|---|---|---|---|---|

| [Co(II)(MeTAA)] | o-cinnamyl N-tosyl hydrazone | Co(III)-carbene radical | Substituted 1H-Indene | Utilizes an inexpensive, earth-abundant metal; operationally simple. uva.nlacs.org |

Palladium and rhodium catalysts are well-established tools for carbon-carbon bond formation and have been successfully applied to the synthesis of indene derivatives.

Palladium-catalyzed approaches often involve the carboannulation and arylation of propargylic carbonates with in situ generated organozinc compounds. rsc.org This method proceeds under mild conditions and produces a diverse range of indene derivatives in good to excellent yields. rsc.org Another innovative palladium-catalyzed method involves a one-pot NIS-promoted cyclization/carbonylation of propargylic thioethers to yield ester-containing indenes. nih.gov

Rhodium-catalyzed reactions have also emerged as a powerful strategy for indene synthesis. One such method involves a tandem cyclization of arylboronate esters bearing a pendant Michael-type acceptor with nonterminal acetylenes. acs.orgorganic-chemistry.org This reaction, which can be performed in aqueous media, benefits from the use of electron-rich, sterically bulky phosphine (B1218219) ligands that stabilize the organorhodium intermediates. acs.org Rhodium(III) has also been shown to catalyze the direct functionalization of an ortho-C–H bond of aromatic ketones, followed by an intramolecular cyclization sequence to afford indene derivatives. acs.org This cascade cyclization proceeds through a conjugate addition and a subsequent aldol (B89426) condensation. acs.org

Table 2: Palladium and Rhodium-Catalyzed Indene Synthesis

| Catalyst | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Palladium complexes | Carboannulation/Arylation | Propargylic carbonates, Organozinc reagents | Mild conditions, good to excellent yields. rsc.org |

| Rhodium complexes | Tandem Cyclization | Arylboronate esters, Acetylenes | Can be performed in aqueous media, forms highly functionalized systems. acs.orgorganic-chemistry.org |

| Rhodium(III) complexes | Cascade Cyclization | Aromatic ketones, α,β-unsaturated ketones | C-H bond functionalization, proceeds in the presence of water and air. acs.org |

Platinum and ruthenium catalysts offer alternative pathways for the synthesis of the indene core, often through different mechanistic routes.

Platinum-catalyzed cycloisomerization of 1,4-enynes has been shown to produce 1,2,3-trisubstituted 1H-indenes in good to excellent yields. elsevierpure.com This reaction proceeds through an interesting 1,2-alkenyl rearrangement, showcasing a novel reaction pathway for 1,4-enynes. elsevierpure.com Platinum(II) catalysts, such as PtCl₂, are effective for various enyne rearrangements, which are believed to proceed through a cationic mechanism initiated by the π-complexation of the platinum to the alkyne. researchgate.net

Ruthenium-catalyzed reactions have also been explored for the construction of five-membered rings. For instance, the ruthenium-catalyzed hydroalkynylative cyclization of 1,6-enynes with bulky terminal alkynes affords highly substituted five-membered cyclic compounds. nih.gov Mechanistic studies suggest the involvement of a ruthenacyclopentene intermediate. nih.gov Additionally, ruthenium catalysts have been developed for hydrative cyclization of 1,5-enynes to yield cyclopentanone (B42830) derivatives, which are structurally related to indanones, precursors to indenes. organic-chemistry.org

Organocatalytic and Acid-Catalyzed Routes to Indene Systems

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and acid catalysis have gained prominence.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic routes to the indene core are an emerging area, the principles of organocatalysis, such as the formation of dienamine intermediates from aldehydes and amine catalysts, are being applied to complex cascade reactions that can lead to polycyclic systems. mdpi.com The development of N-heterocyclic carbene (NHC) organocatalysts, for example, has enabled efficient esterification reactions under mild, metal-free conditions, showcasing the potential of these catalysts in various organic transformations. nih.gov

Acid-catalyzed routes often involve cascade cyclizations. For example, triflic acid (TfOH) can catalyze a domino-double annulation of arenes with propargylic alcohols to rapidly generate indene-based polycyclic systems. researchgate.net This process involves dehydration, intramolecular hydroarylation, and cationic cyclization, forming two new carbon-carbon bonds with high atom economy. researchgate.net

Sustainable Synthetic Methods for 1H-Indene

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. longdom.org For 1H-indene synthesis, this translates to the use of earth-abundant metal catalysts, minimizing waste, and employing environmentally benign reaction conditions. uva.nlnih.govresearchgate.netrsc.org

Green Catalysis and Solvent Systems

The principles of green chemistry have spurred the development of more environmentally benign approaches to the synthesis of 1H-indene derivatives. A significant focus has been on the use of alternative catalysts and solvent systems that minimize waste and toxicity.

Task-specific ionic liquids (TSILs) have shown promise as both catalysts and reaction media. For instance, 2-hydroxyethylammonium formate (B1220265) has been effectively used in the condensation of indane-1,3-dione with aldehydes to produce 2-arylidene-1H-indene-1,3(2H)-diones. smolecule.com This method is notable for its operational simplicity, proceeding at room temperature without the need for traditional volatile organic solvents and often resulting in high yields with easy product isolation. nih.govacs.org The ionic liquid can frequently be recycled, further enhancing the sustainability of the process. smolecule.com

Deep eutectic solvents (DESs), such as those formed from choline (B1196258) chloride and urea (B33335) or glycerol, are another class of green solvents being explored for these syntheses. uniovi.esnih.govmdpi.com These solvents are biodegradable, have low toxicity, and are prepared from readily available, inexpensive components. researchgate.net Their application in reactions such as the synthesis of indan-1,3-diones and their derivatives demonstrates their potential to replace hazardous organic solvents. nih.govingentaconnect.com

Biocatalysis is also emerging as a powerful green tool for the enantioselective synthesis of indene derivatives. ucl.ac.uk For example, whole-cell biocatalysts, such as Bacillus cereus, have been used for the enzymatic resolution of racemic mixtures to produce chiral indene intermediates with high enantiomeric excess. nih.gov This approach offers mild reaction conditions and high selectivity, which are often difficult to achieve with conventional chemical catalysts. acs.orgmdpi-res.com

Table 1: Examples of Green Catalysis and Solvent Systems in the Synthesis of Indene Derivatives and Related Compounds

| Catalyst/Solvent System | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| 2-Hydroxyethylammonium formate (Ionic Liquid) | Indane-1,3-dione, Aldehydes | 2-Arylidene-1H-indene-1,3(2H)-diones | Room temperature, solvent-free, recyclable catalyst, high yields. smolecule.comnih.gov |

| Choline chloride/Urea (Deep Eutectic Solvent) | Ninhydrin, Indoles | Bis-indolylindane-1,3-diones | Environmentally benign, excellent yields. nih.govnih.gov |

| Bacillus cereus (Whole-cell biocatalyst) | Racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | High enantioselectivity, mild reaction conditions. nih.gov |

Microwave-Assisted Methods

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of heterocyclic compounds, including 1H-indene derivatives. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to improved product yields and purities. semanticscholar.orgheteroletters.org

This technology has been successfully applied to various reactions that can be adapted for the synthesis of the indene core and its analogues. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are significantly enhanced by microwave heating. cem.comnih.govnih.govmdpi.com The intramolecular Heck cyclization of suitable precursors is a common strategy for constructing the indene ring system, and microwave assistance can make this process more efficient.

Furthermore, microwave irradiation has been effectively used in one-pot, multi-component reactions to build complex molecular architectures. rsc.org For example, the synthesis of 1-aryl-1H-indazoles, which share a bicyclic aromatic structure with indenes, has been achieved in a one-pot, two-step sequence involving the microwave-assisted formation of an arylhydrazone followed by a copper-catalyzed intramolecular N-arylation. researchgate.net This highlights the potential of microwave technology to streamline the synthesis of complex heterocyclic systems.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Compounds

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Heck Coupling (Iodobenzene and 1-decene) | 14 hours | ~10 minutes | Significant |

| Synthesis of 1-aryl-1H-indazoles | Several hours | 10-20 minutes | Good to excellent yields |

| Synthesis of quinolin-2(1H)-ones | Not specified | 20-25 minutes | High yields |

Post-Synthetic Functionalization of the 1H-Indene Scaffold

C-H Activation and Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of the 1H-indene scaffold. This approach avoids the need for pre-functionalized substrates, thereby streamlining synthetic routes. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in this area.

Palladium-catalyzed C-H functionalization has been widely employed for the arylation, alkenylation, and alkylation of indene and related heterocyclic systems. These reactions often proceed via a concerted metalation-deprotonation mechanism, where a directing group guides the catalyst to a specific C-H bond.

Rhodium catalysts have also proven to be highly effective for the C-H activation of arenes and heterocycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, rhodium(III)-catalyzed annulation reactions via C-H activation provide access to complex fused-ring systems incorporating the indene motif.

Addition and Rearrangement Reactions of the Indene System

The double bond within the five-membered ring of the 1H-indene system is susceptible to a variety of addition reactions. Cycloaddition reactions, in particular, are a powerful tool for constructing complex polycyclic structures. For example, 1H-indene can participate as the 2π component in [2+2] photocycloaddition reactions, leading to the formation of cyclobutane-fused indane derivatives. acs.org

Rearrangement reactions also play a crucial role in the synthesis of functionalized indenes. The Wagner-Meerwein rearrangement, a classic carbocation 1,2-rearrangement, has been observed in the synthesis of indene derivatives. wikipedia.orglscollege.ac.inlibretexts.orgresearchgate.net For instance, in the bismuth(III)-catalyzed aza-Nazarov cyclization, a domino sequence involving a 1,2-Wagner-Meerwein shift can lead to the formation of highly substituted indenes. rsc.org This type of rearrangement allows for the construction of complex carbon skeletons that would be challenging to access through other means.

Domino and Tandem Processes for Indene Functionalization

Domino and tandem reactions offer a highly efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation without the isolation of intermediates. researchgate.net Several such processes have been developed for the functionalization of the 1H-indene scaffold.

Palladium-catalyzed domino reactions have been particularly fruitful. For example, a domino Heck cyclization followed by an intermolecular cross-coupling reaction has been utilized for the synthesis of 3-alkyl substituted indene derivatives. researchgate.net In this sequence, an intramolecular Heck reaction first forms the indene ring, and the resulting organopalladium intermediate is then trapped by an intermolecular coupling partner. Another example is a domino Heck-alkylation sequence for the synthesis of substituted benzoxacycles, which demonstrates the versatility of this approach. nih.gov

These multi-step, one-pot procedures are highly desirable as they increase synthetic efficiency, reduce waste, and allow for the rapid construction of molecular complexity from simple starting materials.

Photochemical and Electrochemical Synthesis of 1H-Indene Derivatives

Photochemical and electrochemical methods offer unique pathways for the synthesis and functionalization of 1H-indene derivatives, often proceeding under mild conditions and with high selectivity.

Photochemical reactions, particularly [2+2] cycloadditions, are a valuable tool for constructing strained ring systems. The irradiation of 1H-indene in the presence of a suitable alkene can lead to the formation of a cyclobutane (B1203170) ring fused to the indane skeleton. youtube.comaklectures.comyoutube.com These reactions are typically initiated by the photoexcitation of one of the reactants to a higher energy state, which then undergoes cycloaddition. nsf.gov

Electrochemical methods provide an alternative approach to generating reactive intermediates for the synthesis of indene derivatives. Anodic oxidation can be used to generate carbocations or other reactive species from suitable precursors, which can then undergo cyclization or other transformations to form the indene ring system. While direct electrosynthesis of 1H-indene derivatives is an area of ongoing research, the principles of electrosynthesis are well-established for the formation of related heterocyclic compounds.

Mechanistic Investigations and Reactivity Studies

Elucidation of Reaction Mechanisms in 1-Benzofuran Chemistry

The fused heterocyclic structure of 1-benzofuran, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, imparts unique reactivity that has been the subject of extensive mechanistic study. slideshare.net Its aromatic character makes it more stable than furan, yet it readily participates in a variety of transformations. slideshare.net

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a key class of transformations for modifying the benzofuran (B130515) scaffold. ebsco.com These reactions are often utilized for ring expansion or the construction of complex polycyclic systems. tandfonline.com

[2+2] Cycloadditions: Enamines derived from benzofuran-3(2H)-ones undergo [2+2] cycloaddition with electron-deficient acetylenes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). tandfonline.com The reaction initially forms a fused cyclobutene (B1205218) adduct. This adduct can then be thermally isomerized in a solvent like dioxane to yield substituted 1-benzoxepins, achieving a two-carbon ring expansion. tandfonline.com The nucleophilic character of the enamine's β-carbon initiates the attack on the acetylene, with the reaction rate being influenced by the electron-donating ability of the amine substituent (pyrrolidine > morpholine). tandfonline.com

[4+2] Cycloadditions (Diels-Alder Type): The benzofuran ring itself can participate as the diene component in intramolecular Diels-Alder reactions, although this often requires activation. acs.org For instance, tethering an amidofuran to the benzofuran ring can facilitate cycloaddition across the aromatic benzofuran core, a strategy explored for the synthesis of morphine analogues. acs.org The presence of a bulky group on the amido nitrogen helps to populate the reactive s-trans conformation of the amidofuran, promoting the reaction. acs.org In other systems, benzofuran-derived azadienes (BDAs) can undergo a [4+2] cycloaddition with boron trifluoride etherate as a catalyst, leading to the construction of spiro[benzofuran-2,3′-benzofuro[3,2-b]pyridine] frameworks with high diastereoselectivity. acs.org

[4+1] Cycloadditions: A novel scandium-triflate-catalyzed [4+1] cycloaddition has been reported between ortho-quinone methides and isocyanides to produce amino-substituted benzofurans. nih.gov The mechanism involves nucleophilic addition, cyclization, and isomerization. nih.gov Another unusual [4+1] heteroannulation occurs in the reaction of β,γ-unsaturated oxime esters with terminal alkynes, catalyzed by Cu(OAc)₂, which proceeds through a stereoselective Alder-ene reaction. researchgate.net

The table below summarizes key cycloaddition reactions involving benzofuran derivatives.

Table 1: Cycloaddition Reactions Involving Benzofuran Derivatives

| Reaction Type | Benzofuran Substrate | Reactant | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | Enamines of benzofuran-3(2H)-one | Dimethyl acetylenedicarboxylate (DMAD) | Benzene or Methanol (B129727), 0°C; then thermal isomerization in dioxane | 1-Benzoxepins | tandfonline.com |

| [4+2] Cycloaddition | Benzofuran-derived azadienes | Self-reaction | Boron trifluoride etherate | Spiro[benzofuran-2,3′-benzofuro[3,2-b]pyridine] | acs.org |

| Intramolecular [4+2] Cycloaddition | Amidofuran-tethered benzofuran | Alkene (tethered) | Heat | Morphine-like core | acs.org |

Radical reactions offer an alternative pathway for the functionalization of benzofurans, often proceeding under mild conditions. Recent studies have demonstrated that heteroatom-centered anions can act as super-electron-donors (SEDs) to initiate single-electron-transfer (SET) processes for the synthesis of 3-substituted benzofurans. nih.govresearchgate.net

The proposed mechanism involves the deprotonation of a precursor (e.g., diphenylphosphine, a thiol, or an aniline) to form a potent heteroatom anion. nih.gov This anion then acts as an SED, transferring an electron to a 2-aroyl-3-cyanobenzofuran. This SET process leads to the formation of a radical anion intermediate. Subsequent fragmentation releases the cyanide ion and generates a benzofuran-3-yl radical. This radical then couples with the heteroatom-centered radical (formed from the SED after electron transfer) to yield the 3-functionalized benzofuran product. nih.govresearchgate.net Control experiments and computational studies have supported this radical mechanism. nih.gov

Furthermore, theoretical studies have investigated the interaction of the benzofuran ring with hydroxyl radicals. nih.gov These calculations indicate that the benzofuran ring is an effective radical scavenger, with nearly every atom in the ring system, except for the C3 carbon, being capable of trapping the radical. The most active site for this radical trapping was identified as the C1 atom of the furan portion. nih.gov

Acid-Catalyzed Mechanisms: Acid catalysis is frequently employed to promote cyclizations and rearrangements in benzofuran synthesis. A common mechanistic theme involves the protonation of an oxygen-containing functional group to generate a more reactive intermediate.

Cyclization of Acetals: In the synthesis of benzofurans from acetal (B89532) substrates using polyphosphoric acid (PPA), the mechanism begins with protonation of the acetal, followed by the elimination of methanol to form a reactive oxonium ion. wuxiapptec.com The adjacent phenyl ring then performs an intramolecular nucleophilic attack on this ion. The regioselectivity of this cyclization is determined by the relative stability of the transition states leading to different isomers. wuxiapptec.com

Rearrangements: An unusual acid-catalyzed rearrangement has been observed where an initially formed benzofuran derivative converts to a benzopyran. ic.ac.uk The proposed mechanism starts with the protonation of the benzofuran, followed by an intramolecular cyclization to form a spiro ketal intermediate. A subsequent ring expansion via a 1,2-O shift, proton loss, and a 1,5-sigmatropic hydrogen shift leads to the final benzopyran product. ic.ac.uk

Condensation and Rearrangement: A two-step process for creating benzofuran carbaldehydes involves a base-catalyzed condensation followed by an acid-catalyzed rearrangement. nih.govmdpi.com Labile chloromethylene furans, formed initially, undergo a facile rearrangement into the final aldehyde product under mild acidic conditions. nih.gov

Base-Catalyzed Mechanisms: Bases are typically used to deprotonate a carbon or heteroatom, generating a nucleophile that initiates cyclization or substitution.

Intramolecular Cyclization: The synthesis of benzofurans can be achieved through base-promoted intramolecular cyclization. For example, treating o-hydroxyphenones with 1,1-dichloroethylene in the presence of a base generates chloromethide benzofurans. mdpi.com

Ring Transformation: The benzofuran skeleton can undergo ring transformation mediated by a strong base like potassium carbonate. acs.org This process involves the ring-opening of 3-aroylbenzofurans at the O(1)–C(2) bond to form a 1,3-dicarbonyl intermediate. This intermediate can then be trapped by a Michael acceptor, such as an acrylate, leading to new functionalized products, which can be re-cyclized under acidic conditions to form different substituted benzofurans. acs.org

Nucleophilic Substitution and Rearrangement: In the reaction of 3-bromocoumaran-2-one with thioureas, a nucleophilic substitution of the bromine atom occurs to form an S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium (B1672626) bromide salt. researchgate.net Under basic conditions, these salts undergo a rearrangement to yield 5-(2-hydroxyphenyl)-2-imino-1,3-thiazolidin-4-ones. researchgate.net

Electrophilic Reactivity: Benzofuran undergoes electrophilic aromatic substitution primarily on the furan ring. The regioselectivity of the attack is dictated by the stability of the intermediate sigma complex.

Attack at C2 vs. C3: Electrophilic attack preferentially occurs at the C2 position. stackexchange.comchemicalbook.com When an electrophile attacks at C2, the resulting positive charge in the sigma complex can be delocalized onto the benzene ring, analogous to a stable benzyl (B1604629) carbocation. stackexchange.com In contrast, attack at the C3 position places the positive charge on a carbon adjacent to the furan's oxygen atom. While the oxygen's lone pair can stabilize this charge through resonance, this form is less contributing compared to the benzylic stabilization from C2 attack. stackexchange.com This makes the intermediate from C2 attack more stable, and thus the C2-substituted product is favored. stackexchange.compixel-online.net

Nucleophilic Reactivity: Nucleophilic attack on the benzofuran ring itself is uncommon unless the ring is activated by strong electron-withdrawing groups or is part of a more complex system. More often, nucleophilic attacks target substituents on the benzofuran core.

Attack on Substituents: A benzofuran substituted with an aldehyde group at the C6 position is susceptible to nucleophilic attack at the electrophilic aldehyde carbon. cymitquimica.com

Nucleophilic Substitution: In derivatives like 3-bromocoumaran-2-one, the bromine at the C3 position serves as a good leaving group, allowing for nucleophilic substitution by species like thiourea. researchgate.net

Ring-Opening: Strong nucleophiles, often in conjunction with a base, can induce a nucleophilic attack that leads to the opening of the furan ring, as seen in the base-mediated transformations of 3-aroylbenzofurans. acs.org

Elucidation of Reaction Mechanisms in 1H-Indene Chemistry

1H-Indene is a polycyclic hydrocarbon with a benzene ring fused to a cyclopentadiene (B3395910) ring. Its reactivity is characterized by the participation of the five-membered ring's double bond in various reactions, most notably cycloadditions. solubilityofthings.com

The double bond within the five-membered ring of indene (B144670) allows it to act as a dienophile in Diels-Alder reactions. solubilityofthings.comresearchgate.net Furthermore, indene derivatives can be designed to participate in a wider range of cycloaddition chemistries.

Diels-Alder Reactions: 1H-Indene can undergo hetero-Diels-Alder cycloadditions with electron-deficient dienes, such as N-sulfonyl-1-aza-1,3-butadiene, in a highly regio- and stereoselective manner. tandfonline.com In reactions with electron-rich dienes like Danishefsky's diene, indene and its derivatives act as the dienophile. These reactions are often catalyzed by Lewis acids, but can be complicated by double bond isomerization in the indene core under the reaction conditions. researchgate.netumich.edu Radical cation induced intramolecular Diels-Alder reactions have also been demonstrated, where a tetraene containing an indene precursor cyclizes to form a hexahydroindene product. mdpi.com

Decarbonylative Cycloadditions: Rhodium(I) catalysts can mediate [5+2−2] and [5+2−1] decarbonylative cycloadditions between 1H-indene-1,2,3-triones and alkynes. rsc.org These reactions proceed via the direct activation of C–C bonds, leading to the formation of fused indenone and quinone derivatives. rsc.org A similar rhodium(I)-catalyzed [5+2−2] decarbonylative cycloaddition occurs with norbornene, yielding 2,3-dihydro-1H-inden-1-one derivatives. rsc.org

Other Cycloadditions: Indanedioneketene, a highly reactive intermediate, undergoes [4+2] cycloaddition with electron-rich dienophiles like enol ethers. A DFT study supported a polar mechanism for this transformation. nih.gov Copper-catalyzed reactions of α-aryldiazoesters with terminal alkynes can lead to indene derivatives through a formal [3+2] cycloaddition pathway. nih.gov

The table below summarizes key cycloaddition reactions involving indene and its derivatives.

Table 2: Cycloaddition Reactions of 1H-Indene and its Derivatives

| Reaction Type | Indene Substrate | Reactant | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Hetero Diels-Alder | 1H-Indene | N-sulfonyl-1-aza-1,3-butadiene | Heat/Lewis Acid | 5H-indeno[1,2-b]pyridine | tandfonline.com |

| [5+2-2] Decarbonylative Cycloaddition | 1H-Indene-1,2,3-trione | Alkynes | [Rh(COD)Cl]₂ / rac-BINAP | Fused indenones | rsc.org |

| [5+2-2] Decarbonylative Cycloaddition | 1H-Indene-1,2,3-trione | Norbornene | [Rh(COD)Cl]₂ / rac-BINAP | 2,3-Dihydro-1H-inden-1-one derivatives | rsc.org |

| [4+2] Cycloaddition | Indanedioneketene | Enol ethers | Thermal | Indeno[1,2-b]pyrano-4,5-diones | nih.gov |

Hydrogenation, Dehydrogenation, and Reduction Mechanisms

The hydrogenation of benzofuran and indene primarily targets the five-membered heterocyclic or carbocyclic ring, respectively, leading to saturated or partially saturated derivatives. The choice of catalyst and reaction conditions plays a crucial role in the extent and selectivity of the reduction.

Hydrogenation of benzofuran can be a complex process, yielding various products depending on the catalyst's activity. The initial and most direct route is the addition of hydrogen across the C2-C3 double bond of the furanoid ring to produce 2,3-dihydrobenzofuran (B1216630). mdpi.com However, more extensive reduction can occur, leading to the saturation of the benzene ring to form octahydrobenzofuran derivatives. mdpi.com Furthermore, hydrogenolysis, or the cleavage of the furanoid ring, can take place, resulting in the formation of phenols, alcohols, and subsequently, alkyl-benzenes and cyclohexanes through oxygen elimination. mdpi.com

Catalyst choice significantly influences the reaction outcome. Raney nickel is recognized as the most active catalyst for the selective hydrogenation of benzofuran to 2,3-dihydrobenzofuran. mdpi.comnih.gov When using platinum oxide, the hydrogenation of the heterocyclic double bond occurs at a significantly faster rate than the reduction of the benzene ring. mdpi.comnih.gov In contrast, with a palladium on carbon (Pd/C) catalyst at 25°C, the rate of hydrogen absorption by benzofuran is considerably lower than that of indene or furan. mdpi.comnih.gov A study utilizing a bis(silylenyl)terphenyl-nickel(0) pre-catalyst under 1 bar of H₂ at room temperature demonstrated that 1H-indene was quantitatively hydrogenated to indan (B1671822) within 42 hours, whereas benzofuran only achieved a 35% yield of 2,3-dihydrobenzofuran after 72 hours. rsc.orgrsc.org

The reduction of the indene system, such as in 3-ethyl-1H-indene, can be achieved through catalytic hydrogenation to yield the corresponding indane. In some catalytic systems, dehydrogenation can be an observed side reaction. For instance, during the hydrogenation of 1,4-cyclohexadiene, the formation of benzene via dehydrogenation has been noted. rsc.org

Table 1: Comparative Hydrogenation of Benzofuran and 1H-Indene

| Compound | Catalyst System | Conditions | Time (h) | Conversion/Yield | Product(s) | Source(s) |

|---|---|---|---|---|---|---|

| 1-Benzofuran | bis(silylenyl)terphenyl-nickel(0) | 1 bar H₂, RT | 72 | 35% Yield | 2,3-Dihydrobenzofuran | rsc.orgrsc.org |

| 1H-Indene | bis(silylenyl)terphenyl-nickel(0) | 1 bar H₂, RT | 42 | Quantitative | Indan | rsc.orgrsc.org |

| 1-Benzofuran | Raney Nickel | Not specified | Not specified | Most active | 2,3-Dihydrobenzofuran | mdpi.comnih.gov |

| 1-Benzofuran | Platinum Oxide | Not specified | Not specified | High selectivity | 2,3-Dihydrobenzofuran | mdpi.comnih.gov |

| 1-Benzofuran | Pd/C | 25 °C | Not specified | Slower than indene | 2,3-Dihydrobenzofuran | mdpi.comnih.gov |

Electrophilic Aromatic Substitution on the Indene Ring System

The indene ring system, being a bicyclic aromatic hydrocarbon, readily undergoes electrophilic aromatic substitution. cymitquimica.comsmolecule.com The fundamental mechanism involves the aromatic ring acting as a nucleophile, attacking an electrophilic species. smolecule.com This reaction proceeds via a two-step mechanism common to electrophilic aromatic substitutions: the initial attack by the aromatic π-system on the electrophile forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. smolecule.commasterorganicchemistry.com

For substituted indenes, such as 6-bromo-4-fluoro-2,3-dihydro-1H-indene, the introduction of halogens proceeds through electrophilic aromatic substitution, where a Lewis acid catalyst is used to polarize the halogen-halogen bond, creating a more potent electrophile. smolecule.com The regioselectivity of the substitution is directed by the existing substituents on the benzene portion of the indene core.

Rearrangement Mechanisms (e.g., Wolff Rearrangement)

The Wolff rearrangement is a key reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene (B1206846), involving the loss of a dinitrogen molecule and a 1,2-rearrangement. wikipedia.orgnumberanalytics.com This rearrangement can be initiated by thermolysis, photolysis, or transition metal catalysis. wikipedia.orgorganic-chemistry.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles to form carboxylic acid derivatives or can undergo cycloaddition reactions. wikipedia.orgorganic-chemistry.org

This rearrangement has been successfully applied to synthesize functionalized 1H-indene derivatives. A sequential reaction involving the Wolff Rearrangement of 1-diazonaphthalen-2(1H)-ones generates a ketene intermediate. idexlab.com This intermediate can then be trapped by nucleophiles like amines or alcohols in the presence of aldehydes, leading to the formation of 1H-indene-3-carboxamides or 1H-indene-3-carboxylates in a three-component coupling reaction under thermal conditions. idexlab.com

While less common for direct rearrangement of the benzofuran skeleton itself, related precursors can undergo such reactions. For instance, the flash vacuum thermolysis of benzofuran-2,3-dione (B1329812) above 600 °C results in decarbonylation and a Wolff Rearrangement to form fulven-6-one. idexlab.com

Table 2: Application of Wolff Rearrangement in Indene Synthesis

| Starting Material | Key Intermediate | Trapping Agents | Final Product | Source(s) |

| 1-Diazonaphthalen-2(1H)-one | Keten | Amines/Alcohols + Aldehydes | 1H-Indene-3-carboxamide / 1H-Indene-3-carboxylate | idexlab.com |

Carbon-Carbon Bond Cleavage Mechanisms

Carbon-carbon bond cleavage reactions are powerful tools for skeletal rearrangements and the construction of complex molecular architectures. In recent years, transition-metal-catalyzed reactions involving C-C bond cleavage have emerged as an efficient synthetic strategy. snnu.edu.cnrsc.org

For the indene system, a notable example involves the rhodium(I)-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-trione with norbornene. rsc.org This reaction proceeds through the direct cleavage of a carbon-carbon bond, ultimately synthesizing 2,3-dihydro-1H-inden-1-one derivatives. rsc.org The proposed mechanism involves the oxidative addition of the rhodium catalyst, followed by decarbonylation and subsequent cycloaddition. snnu.edu.cn

In the context of benzofuran, while C-O bond cleavage is more commonly studied, C-C bond cleavage can also be achieved. chinesechemsoc.orgchemrxiv.org A copper-catalyzed aerobic oxidative C-C bond cleavage has been developed for simple unstrained ketones, a protocol that could potentially be applied to ketone derivatives of benzofuran. acs.org These reactions often proceed through radical pathways or involve the formation of metal-acyl intermediates. snnu.edu.cnresearchgate.net

Comparative Reactivity Analyses of Benzofuran and Indene Moieties

The structural difference between benzofuran and indene—the presence of an oxygen atom versus a methylene (B1212753) group (or substituted carbon) in the five-membered ring—imparts distinct reactivity profiles to each molecule.

Hydrogenation: As detailed in section 4.2.2, 1H-indene undergoes catalytic hydrogenation more readily than benzofuran. rsc.org Under identical conditions with a nickel catalyst, indene was fully hydrogenated while benzofuran showed only partial conversion. rsc.orgrsc.org The rate of hydrogen absorption in the presence of a Pd/C catalyst is also significantly lower for benzofuran compared to indene. mdpi.comnih.gov This suggests that the C=C bond in the five-membered ring of indene is more susceptible to reduction than the corresponding bond in benzofuran.

Electrophilic Aromatic Substitution: Both compounds undergo electrophilic substitution, but the regioselectivity can differ. In electrophilic attack on benzofuran, substitution can occur at the 2- or 3-position. Attack at the 2-position leads to a sigma complex where the positive charge is stabilized by the benzene ring, analogous to a benzyl carbocation. stackexchange.com Attack at the 3-position allows the positive charge to be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com Because oxygen is highly electronegative, its ability to stabilize the adjacent positive charge is somewhat diminished. In contrast, for indole (B1671886) (an N-analog of indene's cyclopentadiene portion fused to benzene), the less electronegative nitrogen atom is better able to stabilize the positive charge from an attack at the 3-position. stackexchange.com By analogy, the carbocyclic nature of indene's five-membered ring means that stabilization of the intermediate carbocation relies primarily on the delocalization into the benzene ring and the hyperconjugation effects of the aliphatic carbons, leading to different reactivity patterns compared to the heteroatom-containing benzofuran.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible approach to determine molecular properties, including geometries, orbital energies, and electron density distributions. These calculations are crucial for predicting the chemical behavior of 1-benzofuran and 1H-indene systems.

Quantum chemical calculations for 1-benzofuran and its derivatives focus on understanding their stability, reactivity, and intermolecular interaction sites. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity and polarizability. jetir.org

DFT studies on various benzofuran (B130515) derivatives have been performed using different functionals and basis sets, such as B3LYP/6-311++G(d,p), to investigate their electronic properties. nih.gov For instance, in a study of 1-benzofuran-2-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.735 eV, providing insight into its electronic stability. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | DFT Method/Basis Set | Reference |

| 1-Benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 | UB3LYP/6-31G(d,p) | researchgate.net |

| 7-methoxy-benzofuran-2-carboxylic acid | - | - | 4.189 | B3LYP/6311+(d,p) | jetir.org |

| 2-Phenylbenzofuran | - | - | - | GGA-PBE/6-31G(d,p) | physchemres.org |

For 1H-indene and its derivatives, quantum chemical calculations provide a deep understanding of their electronic properties and aromaticity. DFT methods are employed to analyze the molecular orbitals and predict reactivity. Studies comparing 1H-indene-1,3(2H)-dione with its derivatives, like 2-phenyl-1H-indene-1,3(2H)-dione, show how substitution affects the electronic structure. researchgate.net

| Compound | Frontier Orbital Energy Gap (a.u.) | Dipole Moment (Debye) | DFT Method/Basis Set | Reference |

| 1H-indene-1,3(2H)-dione | 0.16702 | 3.3104 | B3LYP/6-311++G(d,p) | researchgate.net |

| 2-phenyl-1H-indene-1,3(2H)-dione | 0.15147 | 3.0618 | B3LYP/6-311++G(d,p) | researchgate.net |

The molecular electrostatic potential surface analysis of indene (B144670) derivatives also highlights how substituent changes alter the molecule's reactivity profile. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding the intermolecular interactions that govern the behavior of 1-benzofuran and 1H-indene in condensed phases or when interacting with other molecules. researchgate.netnih.gov

The methodology involves setting up a simulation box containing the molecules of interest, often in an explicit solvent, and then solving Newton's equations of motion for the system. nih.govrsc.org The forces between atoms are calculated using a potential energy function known as a force field.

For 1-benzofuran systems, MD simulations have been used to explore the stability and interaction profiles of benzofuran derivatives with biological targets like enzymes. nih.govfrontiersin.org These simulations provide insights into the conformational stability of the complex and can calculate intermolecular energies, helping to understand the binding dynamics at an atomistic level. nih.gov

For 1H-indene derivatives, MD simulations have been applied in materials science to study how these molecules interact with each other or with surfaces. researchgate.net For instance, simulations have been used to investigate the adsorption behavior and binding energy of indene-based corrosion inhibitors on iron surfaces. researchgate.net In other studies, MD simulations have elucidated the intermolecular interactions between indene-based additives and polymer donors in organic solar cells, showing how these interactions can promote ordered molecular stacking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a compound and its activity (e.g., biological or physical properties). physchemres.orgbiorxiv.org This approach is used to guide the rational design of new molecules with desired properties, using scaffolds like 1-benzofuran and 1H-indene. physchemres.orgbiorxiv.orgacs.org

The core QSAR methodology involves several key steps:

Data Set Preparation : A series of compounds with known activities is collected.

Descriptor Calculation : The chemical structure of each compound is converted into a set of numerical values called molecular descriptors. These can include constitutional, topological, geometric, and quantum chemical descriptors. physchemres.orgbiorxiv.org Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges derived from DFT calculations, are often used to capture the electronic nature of the molecules. physchemres.org

Model Development : A statistical model is created to correlate the calculated descriptors with the measured activity. Multiple Linear Regression (MLR) is a common technique used for this purpose. physchemres.org

Model Validation : The statistical quality and predictive power of the QSAR model are rigorously assessed using parameters like the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation R² (R²cv). physchemres.org

For both 1-benzofuran and 1H-indene scaffolds, QSAR studies have been employed to understand how structural modifications influence their properties. physchemres.orgbiorxiv.org The resulting models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. biorxiv.org

Spectroscopic Parameter Prediction and Interpretation

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. nrel.gov The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a routine and powerful tool for assigning the correct structure and stereochemistry from a set of candidates. nrel.govresearchgate.net

The standard methodology for predicting NMR chemical shifts for flexible molecules like derivatives of 1-benzofuran and 1H-indene involves a multi-step process:

Conformational Search : A molecular mechanics-based conformational search is performed to generate a library of low-energy conformers for the molecule. researchgate.net

Geometry Optimization : The geometry of each conformer is then optimized using DFT calculations, often with a specific functional and basis set (e.g., B3LYP/6-31G(d,p) or M06-2X/def2-TZVP). researchgate.networktribe.com

NMR Shielding Calculation : For each optimized conformer, NMR isotropic shielding constants are calculated using a quantum mechanical method, most commonly the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

Boltzmann Averaging : The final predicted chemical shift for each nucleus is calculated as a Boltzmann-weighted average of the chemical shifts of all contributing conformers, based on their relative free energies. researchgate.net

This approach allows for a direct comparison between the computed chemical shifts and the experimental spectrum. researchgate.netresearchgate.net A good agreement between the two provides strong evidence for the proposed structure. The accuracy of the prediction depends on the level of theory used, and various DFT functionals are benchmarked for their performance. d-nb.infoacs.org This computational analysis is particularly crucial for complex molecules with multiple stereocenters or significant conformational flexibility. nrel.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) Analysis and Mode Assignment

Vibrational spectroscopy, coupled with quantum chemical calculations such as Density Functional Theory (DFT), is a powerful tool for elucidating molecular structure and bonding. Studies on benzofuran and its derivatives provide a basis for understanding their vibrational modes.

For 1-benzofuran, theoretical calculations using DFT methods (B3LYP) have been employed to predict its infrared (IR) and Raman spectra. core.ac.ukmdpi.com The vibrational assignments are made by comparing the calculated wavenumbers with experimental data. Key vibrational modes for aromatic and heterocyclic systems like benzofuran include C-H stretching, C=C stretching of the aromatic rings, ring breathing modes, and various in-plane and out-of-plane bending vibrations. For instance, aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. mdpi.com The C=O stretching in benzofuran derivatives is a strong, characteristic band in the IR spectrum, though absent in the parent 1-benzofuran. mdpi.commaterialsciencejournal.org Theoretical studies on related molecules like 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid show that computational methods can accurately predict these vibrational frequencies. mdpi.com

Similarly, the vibrational spectra of indene and its derivatives have been subject to computational analysis. The spectra are characterized by the vibrations of the benzene (B151609) ring fused to a five-membered ring. The analysis helps in assigning specific frequencies to the stretching and bending of C-H and C-C bonds within the molecule's framework.

Table 1: Selected Theoretical Vibrational Frequencies for Benzofuran-related Structures (Note: This table is illustrative, based on data for benzofuran and its derivatives from computational studies.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-O-C Stretch (Furan Ring) | 1000 - 1250 |

Mass Spectrometry Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about a molecule's structure by analyzing the mass-to-charge ratio of its fragments upon ionization. The fragmentation of benzofuran and indene under electron impact (EI) is governed by the stability of the aromatic systems.

For benzofuran, the molecular ion peak (M⁺) is typically prominent due to the stability of the aromatic heterocyclic system. Fragmentation of benzofuran neolignans, which are complex derivatives, shows characteristic losses of small molecules like methanol (B129727) (CH₃OH) and carbon monoxide (CO) upon collision-induced dissociation. nih.gov The fragmentation of the parent benzofuran molecule would involve cleavage of the furan (B31954) ring, often leading to the expulsion of CO, a common fragmentation pathway for furans.

Indene and its derivatives also show a stable molecular ion. In high-temperature coal tar analysis using Gas Chromatography/Mass Spectrometry (GC/MS), indene is identified as a major component, with its mass spectrum providing a clear molecular ion at m/z 116, along with characteristic fragments. nih.gov The fragmentation of substituted indenes, such as those found in pyrolyzed samples, can involve the loss of substituents or rearrangements of the ring structure. nih.gov

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule. While no specific co-crystal structure for a "1-benzofuran;1H-indene" complex is reported in the surveyed literature, X-ray crystallography has been extensively used to characterize derivatives of both benzofuran and indene. core.ac.ukd-nb.inforesearchgate.net

For example, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one has been determined, revealing a highly planar benzofuran ring system. researchgate.net Such studies provide precise bond lengths, bond angles, and information on intermolecular packing in the solid state. Similarly, X-ray analysis of products from reactions involving indene has confirmed the structure and stereoselectivity of the resulting molecules. core.ac.uk The formation of pharmaceutical cocrystals, often studied by powder X-ray diffraction (PXRD), demonstrates how different molecular components assemble in the solid state, a principle that would govern the structure of any potential benzofuran-indene cocrystal. nsf.gov

Table 2: Illustrative Crystallographic Data for a Benzofuran Derivative (Note: Data is for 3-(Propan-2-ylidene)benzofuran-2(3H)-one and serves as an example of typical parameters obtained from X-ray analysis.) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869(3) |

| b (Å) | 18.0636(10) |

| c (Å) | 13.1656(7) |

| β (°) | 96.763(3) |

Non-Covalent Interaction (NCI) and Non-Linear Optical (NLO) Properties

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, and properties of molecular complexes and materials. encyclopedia.pubmdpi.com These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. The interaction between 1-benzofuran and 1H-indene, if they were to form a complex, would likely be dominated by π-π stacking between their aromatic rings.